6-iodo-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
6-iodo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10IN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 |
InChI Key |
CVIYADYNCIMOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2,3-dihydro-1H-inden-1-amine typically involves the iodination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indane ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-iodo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
6-iodo-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-iodo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Aminoindanes vary widely in pharmacological and chemical behavior based on substituent position and functional groups. Key comparisons include:
5-Iodo-2-aminoindane (5-IAI)
- Structure : Iodine at position 5, amine at position 2.
- Properties: Positional isomerism relative to 6-iodo derivatives alters steric interactions with biological targets.
- Applications: Used in neuroscience research to study monoamine transporter inhibition, though specific activity data for 6-iodo derivatives remain unexplored .
6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Structure : Fluorine at position 6, amine at position 1.
- Properties : Fluorine’s smaller size and strong electron-withdrawing effect increase metabolic stability and bioavailability compared to iodine. The hydrochloride salt enhances water solubility .
- Applications : Investigated for antioxidant and antibacterial activity; fluorine’s electronegativity may enhance radical scavenging .
MDAI (5,6-Methylenedioxy-2-aminoindane)
- Structure : Methylenedioxy group spanning positions 5 and 5.
- Properties : The fused oxygen atoms create a planar, electron-rich region, enhancing interactions with serotonin receptors. This contrasts with the steric bulk of iodine in the 6-position .
- Applications: Known for serotonin receptor modulation, highlighting how substituent geometry dictates target selectivity .
Pharmacological Activity Comparisons
Key Observations :
- Iodine vs. Fluorine : The 6-iodo derivative’s larger substituent may improve binding to hydrophobic pockets in enzymes (e.g., MAO) but reduce solubility compared to fluorine .
- Methoxy vs. Halogen : Methoxy groups (e.g., in MMAI) donate electron density via resonance, contrasting with iodine’s electron-withdrawing effect. This could influence redox activity or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
